molecular formula C11H7F3O3S B1581689 1-Naphthyl trifluoromethanesulfonate CAS No. 99747-74-7

1-Naphthyl trifluoromethanesulfonate

Cat. No.: B1581689
CAS No.: 99747-74-7
M. Wt: 276.23 g/mol
InChI Key: WQWUQDVFRYMMCY-UHFFFAOYSA-N
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Description

1-Naphthyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H7F3O3S. It is also known as 1-Naphthyl triflate. This compound is characterized by the presence of a naphthalene ring substituted with a trifluoromethanesulfonate group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Safety and Hazards

1-Naphthyl trifluoromethanesulfonate can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing in dust, mist, vapors, or spray .

Preparation Methods

1-Naphthyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

1-Naphthyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles such as amines and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Naphthyl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl ring instead of a naphthyl ring. It is also used in cross-coupling reactions.

    2-Naphthyl trifluoromethanesulfonate: Similar to this compound but with the trifluoromethanesulfonate group at the 2-position of the naphthalene ring.

    Methyl trifluoromethanesulfonate: A simpler compound with a methyl group instead of a naphthyl ring. .

This compound is unique due to its naphthyl ring, which provides additional stability and reactivity in various chemical reactions.

Properties

IUPAC Name

naphthalen-1-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWUQDVFRYMMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244229
Record name 1-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99747-74-7
Record name 1-Naphthyl trifluoromethanesulfonate
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Record name 1-Naphthyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthyl trifluoromethanesulfonate
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Record name 1-Naphthyl trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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